N-Decanoylsphingosine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sphingosine and its analogs, including N-Decanoylsphingosine, typically involves aldol condensation reactions, stereospecific routes, and chemical modifications of the sphingosine backbone. For instance, a general and efficient route to sphingosine and its derivatives was developed through an aldol condensation, yielding the desired products with excellent enantioselectivity (Cai, Ling, & Bundle, 2006). Another study outlined the synthesis of N-acyl sphingomyelins, including modifications at the N-position with different fatty acids, showcasing the versatility in synthesizing sphingosine derivatives (Sripada, Maulik, Hamilton, & Shipley, 1987).

Molecular Structure Analysis

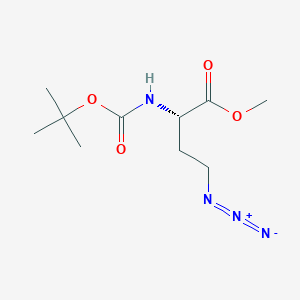

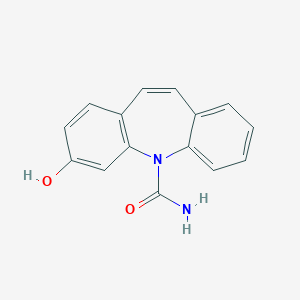

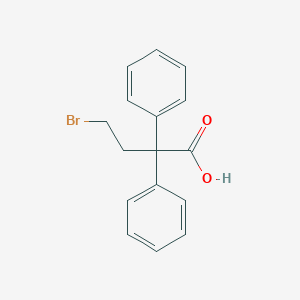

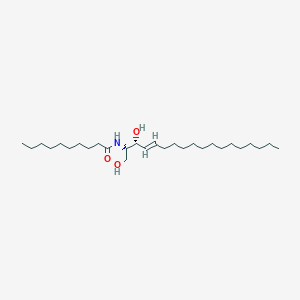

The molecular structure of N-Decanoylsphingosine is characterized by the presence of a sphingosine backbone acylated with a decanoyl group. This modification impacts the molecule's conformation and, consequently, its interaction with biological membranes and receptors. Techniques such as NMR and circular dichroism have been employed to analyze the structure and configuration of sphingosine derivatives, aiding in understanding their biological functions (Duclos, 2001).

Chemical Reactions and Properties

The chemical reactivity of N-Decanoylsphingosine involves its amide bond and the hydroxyl and amino groups on the sphingosine backbone. These functional groups participate in various biological reactions, including the formation of complex sphingolipids and signaling molecules. The synthesis of fluorescent N-acylsphingosines demonstrates the chemical versatility of sphingosine derivatives and their potential for bioanalytical applications (Pagano & Martin, 1988).

Physical Properties Analysis

The physical properties of N-Decanoylsphingosine, such as its phase behavior and interaction with lipid membranes, are influenced by the length and saturation of the acyl chain. Differential scanning calorimetry has been used to study the gel-liquid crystal transitions of sphingomyelin derivatives, providing insights into their roles in membrane structure and dynamics (Ahmad, Sparrow, & Morrisett, 1985).

Chemical Properties Analysis

The chemical properties of N-Decanoylsphingosine, including its amphiphilic nature and reactivity, play essential roles in its biological functions. Studies on the biosynthesis of sphingolipids have revealed the importance of the N-acylation step and the subsequent introduction of double bonds, crucial for the bioactivity of sphingosine derivatives (Rother, Echten, Schwarzmann, & Sandhoff, 1992).

Applications De Recherche Scientifique

Study of Sphingolipid Metabolism

N-Decanoylsphingosine is used to study sphingolipid metabolism and the functions of sphingoid bases and their metabolites (Menaldino et al., 2003).

Chronic Pain Research

In experiments, N-Decanoylsphingosine is utilized to stimulate chronic pain, necessitating careful planning to minimize pain in animal models (Zimmermann, 1983).

Sphingolipid Biosynthesis Studies

Contrary to being a biosynthetic intermediate, N-Decanoylsphingosine is identified as a catabolic product of cellular sphingolipids (Rother et al., 1992).

Apoptosis Research

The D- and L-threo stereoisomers of N-octanoyl-sphingosine, a similar compound, have been found to be several times more potent than the erythro form in inducing nucleosomal fragmentation, suggesting a role in apoptosis studies (Karasavvas et al., 1996).

Antineoplastic Agent Evaluation

N-Hexanoylsphingosine (C6-Cer), another related compound, is being evaluated as an antineoplastic agent due to its property to reduce tumor growth (Spinedi, 2012).

Cellular Proliferation Studies

Sphingosine stimulates cellular proliferation via a protein kinase C-independent pathway, which could be significant in understanding cell growth and cancer biology (Zhang et al., 1990).

Investigation of Cell Motility and Tumor Cell Invasiveness

Sphingosine 1-phosphate (Sph-1-P), a metabolite of sphingosine, is known to inhibit cell motility and tumor cell invasiveness, potentially affecting actin filament organization (Sadahira et al., 1992).

Sphingosine Synthesis Research

Studies show that cells synthesize N-acyl-sphinganines and then add the 4-trans-double bond to these products, leading to the formation of sphingosine (Merrill & Wang, 1986).

Mécanisme D'action

Target of Action

N-Decanoyl-D-erythro-sphingosine, also known as N-Decanoylsphingosine, is a sphingolipid ceramide analog . It is used in sphingolipid ceramide studies and as an internal standard . The primary targets of this compound are the cells and pathways involved in sphingolipid metabolism.

Mode of Action

Ceramides are known to play a crucial role in cell signaling related to cellular differentiation, proliferation, and apoptosis .

Biochemical Pathways

N-Decanoyl-D-erythro-sphingosine is involved in the sphingolipid metabolic pathway . Sphingolipids are a class of lipids containing a backbone of sphingoid bases, a set of aliphatic amino alcohols that includes sphingosine . They are major components of cell membranes and play important roles in signaling pathways.

Pharmacokinetics

Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

N-Decanoyl-D-erythro-sphingosine exhibits promising anti-neoplastic activity . It has been suggested to trigger apoptotic pathways in malignant cells while impeding neoplastic proliferation .

Action Environment

The action, efficacy, and stability of N-Decanoyl-D-erythro-sphingosine can be influenced by various environmental factors. These may include pH levels, temperature, the presence of other compounds, and specific conditions within the body. For instance, the compound’s solubility and stability can be affected by the pH and temperature of its environment .

Propriétés

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H55NO3/c1-3-5-7-9-11-12-13-14-15-16-18-19-21-23-27(31)26(25-30)29-28(32)24-22-20-17-10-8-6-4-2/h21,23,26-27,30-31H,3-20,22,24-25H2,1-2H3,(H,29,32)/b23-21+/t26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWVAQFAMZLCAX-NBNLIBPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H55NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420651 | |

| Record name | N-decanoylceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Decanoylsphingosine | |

CAS RN |

111122-57-7 | |

| Record name | N-decanoylceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.